BTK Kinase Inhibitory Potency: Class-Level Benchmarking Against a Structurally Related Series from US Patent 9,850,258
Although direct BTK IC₅₀ data for CAS 696656-94-7 have not been disclosed in the public domain, the compound falls within the generic Markush claims of US Patent 9,850,258 (Bristol-Myers Squibb), which reports a structurally related tetrahydrocarbazole carboxamide analog with a BTK IC₅₀ of 0.9 nM in a biochemical enzyme assay [1]. This provides a class-level inference benchmark: the target compound's 6-methylene-thiophene-2-carboxamide substitution pattern positions it within a series where sub-nanomolar BTK potency is achievable [1]. By contrast, an analog from a related patent (US 10,023,534, Example 30) bearing a 4-(2-acryloyl-tetrahydroisoquinolin-5-yl)-3-fluoro-9H-carbazole-1-carboxamide structure achieved an IC₅₀ of 0.0003 nM against BTK, illustrating the wide potency range attainable across substitution variants [2]. This underscores that potency is exquisitely sensitive to substitution pattern and cannot be extrapolated between analogs without experimental confirmation.
| Evidence Dimension | BTK enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not publicly disclosed; covered by Markush claims of US 9,850,258 |
| Comparator Or Baseline | Closest disclosed analog in US 9,850,258: IC₅₀ = 0.9 nM (BindingDB entry BDBM230101); Advanced comparator (US 10,023,534 Example 30): IC₅₀ = 0.0003 nM (BDBM281762) |
| Quantified Difference | Class potency range spans >3 orders of magnitude (0.0003 to 0.9 nM) depending on substitution; position of target compound within this range requires experimental determination |
| Conditions | Human recombinant BTK enzyme assay, pH 7.4, 298.15 K (BindingDB) |
Why This Matters
The target compound's structural inclusion in a patent series demonstrating sub-nanomolar BTK activity signals a credible, though unquantified, potency trajectory critical for prioritizing this scaffold in BTK-targeted drug discovery procurement.
- [1] Batt DG, Bertrand MB, Delucca G, Galella MA, Ko SS, Langevine CM, Liu Q, Shi Q, Srivastava AS, Tino JA, Watterson SH. Substituted tetrahydrocarbazole and carbazole carboxamide compounds. BindingDB entry BDBM230101. IC₅₀ = 0.9 nM (Btk Enzyme Assay). US Patent 9,850,258. View Source
- [2] Watterson SH, Tebben AJ, Ahmad S. Carbazole and tetrahydrocarbazole compounds useful as inhibitors of BTK. BindingDB entry BDBM281762. IC₅₀ = 0.0003 nM. US Patent 10,023,534. Publication Date July 17, 2018. View Source
